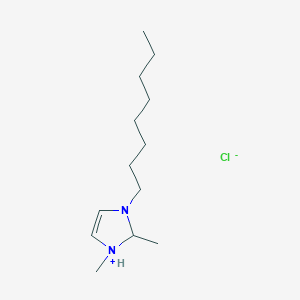

1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride

CAS No.:

Cat. No.: VC13651968

Molecular Formula: C13H27ClN2

Molecular Weight: 246.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27ClN2 |

|---|---|

| Molecular Weight | 246.82 g/mol |

| IUPAC Name | 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride |

| Standard InChI | InChI=1S/C13H26N2.ClH/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;/h11-13H,4-10H2,1-3H3;1H |

| Standard InChI Key | KCTZWDWNLXVDPB-UHFFFAOYSA-N |

| SMILES | CCCCCCCCN1C=C[NH+](C1C)C.[Cl-] |

| Canonical SMILES | CCCCCCCCN1C=C[NH+](C1C)C.[Cl-] |

Introduction

1,2-Dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride is a quaternary ammonium compound, specifically an imidazolium salt. It is closely related to 2,3-Dimethyl-1-octyl-1H-imidazol-3-ium chloride, with slight differences in the positioning of the methyl groups on the imidazole ring. This compound is part of a broader class of ionic liquids, which are salts that are liquid at room temperature. Ionic liquids have gained significant attention due to their unique properties, such as low volatility, high thermal stability, and tunable solubility, making them useful in various applications including catalysis, extraction processes, and as electrolytes in electrochemical devices.

Synthesis and Applications

The synthesis of imidazolium salts typically involves the alkylation of imidazole with an alkyl halide, followed by anion exchange if necessary. For 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride, the synthesis would involve the reaction of 1,2-dimethylimidazole with an octyl halide, followed by chloride anion exchange if the initial product is not already in the chloride form.

Applications of Ionic Liquids

-

Catalysis: Ionic liquids can act as catalysts or solvents in various chemical reactions due to their ability to dissolve a wide range of substances.

-

Electrochemistry: They are used as electrolytes in batteries and supercapacitors due to their high ionic conductivity and stability.

-

Extraction Processes: Ionic liquids can selectively dissolve and separate compounds, making them useful in extraction processes.

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume